3,3,9-Trimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,9-Trimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane is a spiro compound characterized by a unique structure that includes a spirocyclic framework with two oxygen atoms in the ring. Spiro compounds are known for their intriguing conformational and configurational properties, making them a subject of extensive research in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,9-Trimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane typically involves the reaction of 2,2-bis(acetylthiomethyl)-1,3-propandiol with nitrobenzaldehyde in the presence of p-toluenesulfonic acid (PTSA) as a catalyst. The reaction is carried out in toluene under reflux conditions for 12 hours, followed by neutralization with sodium acetate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3,3,9-Trimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3,3,9-Trimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for investigating biological activity and potential pharmaceutical applications.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3,9-Trimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane involves its interaction with molecular targets through its spirocyclic framework. The compound’s unique structure allows it to fit into specific binding sites, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3,3,9-Trimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane is unique due to its specific substitution pattern and the presence of both oxygen atoms in the spirocyclic ring. This structural feature imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
62406-79-5 |
---|---|
Molecular Formula |
C15H28O2 |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
3,3,9-trimethyl-4-propan-2-yl-1,5-dioxaspiro[5.5]undecane |
InChI |
InChI=1S/C15H28O2/c1-11(2)13-14(4,5)10-16-15(17-13)8-6-12(3)7-9-15/h11-13H,6-10H2,1-5H3 |
InChI Key |
CKLCBFROXBPWHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CC1)OCC(C(O2)C(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.